2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

Fragment-based drug discovery Bromodomain KRAS

This ortho-fluorinated N-((pyrazol-4-yl)methyl)aniline fragment addresses the need for validated, structure-guided starting points in fragment-based drug discovery. Its binding modes to both the PHIP2 bromodomain and KRAS G12V oncoprotein have been experimentally confirmed, making it a versatile core scaffold. - Validated binder to PHIP2 (PDB: 5RKQ, 1.30 Å) and KRAS G12V (PDB: 8QDT), enabling dual-target elaboration strategies. - Serves as a demonstrated positive control for cost-efficient NMR2 fragment screening pipelines, as published in JACS 2025. - Ortho-fluoro and 3-methylpyrazole substitutions provide distinct vectors for independent chemical derivatization.

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
Cat. No. B12312850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CNC2=CC=CC=C2F
InChIInChI=1S/C11H12FN3/c1-8-9(7-14-15-8)6-13-11-5-3-2-4-10(11)12/h2-5,7,13H,6H2,1H3,(H,14,15)
InChIKeyPPJRDGIYQROBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline – Fragment-Based Probe for Bromodomain and Oncoprotein Targets


2-Fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline (PDB Ligand Code: UXJ) is a fluorinated pyrazolylmethyl-aniline fragment with the molecular formula C11H12FN3 and a molecular weight of 205.23 Da [1]. This compound belongs to the class of N-((pyrazol-4-yl)methyl)aniline fragments and is documented in two independent crystal/NMR structures: the second bromodomain of PHIP (PHIP2) at 1.30 Å resolution [2] and the KRAS G12V oncoprotein in its GMPPNP-bound state [3]. Its structural features include an ortho-fluorine on the aniline ring and a 3-methyl substitution on the pyrazole, which distinguish it from non-fluorinated and regioisomeric analogs in fragment-based drug discovery (FBDD) campaigns.

Why Generic Substitution Is Not Feasible for Target-Specific Fragment Screening


Within the N-((pyrazol-4-yl)methyl)aniline fragment class, minor structural variations—including the position of the fluorine substituent on the aniline ring and the methylation state of the pyrazole—dictate distinct protein-binding outcomes. For example, the ortho-fluoro regioisomer (target compound) has been experimentally validated as a binder for both the PHIP2 bromodomain Kac site [1] and the KRAS G12V switch I/II region [2], whereas the 3-fluoro regioisomer and the 1,3-diphenyl-substituted analogs are reported in entirely different target contexts (CDK2 inhibition and antiviral screening) [3]. The electron-withdrawing ortho-fluorine alters the basicity and hydrogen-bonding capacity of the aniline NH, while the 3-methyl group on the pyrazole modulates hydrophobic contacts within the binding pocket. These combined features preclude simple interchangeability in procurement for structure-guided fragment elaboration.

Quantitative Differentiation vs. Closest Analogs


Dual-Target Structural Validation vs. Single-Target Analogs

2-Fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is one of the rare fragments within the N-(pyrazol-4-yl)methyl aniline class for which experimentally determined complex structures exist with two phylogenetically and functionally distinct protein targets. It was identified as a hit in a crystallographic fragment screen of PHIP2 (PDB: 5RKQ, 1.30 Å) among 52 fragments binding across 4 sites [1], and independently as a validated binder to the KRAS G12V switch region in an NMR2-based screening campaign of 890 fragments (PDB: 8QDT) [2]. In contrast, structurally related compounds such as N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were evaluated solely for CDK2 inhibition [3], and 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has no documented protein-bound crystal structures in the PDB as of the knowledge cutoff . The fragment library NMR QC data for non-methylated pyrazole analogs (e.g., 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline) confirm their chemical integrity but lack any target-bound structure [4].

Fragment-based drug discovery Bromodomain KRAS PHIP PanDDA

Ortho-Fluorine Binding Mode in KRAS Switch Pocket

The position of the fluorine atom on the aniline ring dictates the compound's electrostatic complementarity within the KRAS G12V switch I/II binding pocket. The ortho-fluorine (target compound) forms specific interactions that enabled NMR2 structure determination at a fragment:protein concentration ratio of 5:1 (5 mM fragment, 1 mM [U-13C; U-15N]-KRAS) [1]. Meta-fluoro regioisomers (3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline) lack any reported KRAS binding data, and non-fluorinated analogs such as 4-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline have no PDB structures [2]. While the JACS publication reports 'low millimolar affinities' for hits in this fragment library, specific KD or IC50 values for individual fragments are not disclosed in the publicly available article [3]. Quantitative binding affinity comparisons between ortho-fluoro and meta-fluoro regioisomers against KRAS G12V are therefore not available from the published literature.

KRAS G12V NMR2 Structure-activity relationship Fluorine walk

3-Methylpyrazole Occupancy at PHIP2 Bromodomain

Within the PanDDA fragment screen against PHIP2, the 3-methyl substitution on the pyrazole ring (as present in UXJ) contributes to binding at the acetylated lysine (Kac) recognition site, one of 4 distinct binding sites identified across 52 fragment hits [1]. The non-methylated analog 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline was also screened at Diamond Light Source I04-1 and deposited as PDB entry 5RKL (Z1545196403), demonstrating that both methylated and non-methylated pyrazole variants can engage PHIP2 [2]. However, direct quantitative comparison of binding site occupancy or ligand efficiency between these two fragments is not reported in the SAMPL7 challenge paper or associated group depositions. The PanDDA analysis identifies binding events with 'low occupancy,' but specific occupancy values for individual fragments are not disclosed [3].

Bromodomain PHIP2 PanDDA Fragment screening Kac binding site

NMR2 Pipeline Validation Without Isotopic Labeling

The UXJ:KRAS G12V complex was one of 12 NMR2 structures used to validate a cost-efficient, relaxation-based filter approach that eliminates the requirement for double-labeled [13C,15N]-protein while preserving structural accuracy [1]. The JACS publication explicitly states that 'Validation against standard isotopically labeled workflows confirmed the equivalence of the derived protein-ligand structures' [2]. This method validation context distinguishes UXJ from other structurally characterized N-(pyrazol-4-yl)methyl aniline fragments (e.g., those in the PHIP2 PanDDA screen), which were determined solely by traditional X-ray crystallography without methodological novelty [3]. The KRAS:UXJ complex thus serves dual purpose: a validated fragment hit and a benchmark structure for the NMR2 pipeline.

NMR2 Fragment screening Method validation KRAS Isotope labeling

Best Research and Industrial Application Scenarios


Fragment-Based Lead Generation Against KRAS G12V

The validated NMR2 complex structure of this fragment with KRAS G12V (PDB: 8QDT) provides a defined binding mode within the switch I/II region, the critical effector protein interaction interface [1]. This fragment serves as a starting point for structure-guided elaboration, where the 2-fluoroaniline and 3-methylpyrazole moieties can be independently derivatized to improve affinity from the low-millimolar range. The availability of 4 solution NMR conformers (selected by lowest energy criteria) provides conformational flexibility information to guide rigidification strategies [2].

PHIP2 Bromodomain Chemical Probe Development

This fragment was identified among 47 fragments binding at the pharmacologically relevant acetylated lysine (Kac) binding site of PHIP2 in a high-throughput crystallographic screen [3]. The 1.30 Å resolution crystal structure (PDB: 5RKQ) enables precise visualization of binding interactions, supporting fragment growing or merging strategies. The PHIP2 bromodomain is the only structurally characterized domain of PHIP, making this one of the few validated starting points for chemical probe development targeting this protein [4].

NMR2 Methodology Benchmarking and Positive Control

This compound is one of 12 fragments used to demonstrate the equivalence of the cost-efficient, relaxation-based NMR2 filter to traditional isotope-labeled workflows, as published in JACS 2025 [5]. Laboratories adopting the NMR2 pipeline for fragment screening can procure this fragment as a validated positive control to benchmark their experimental setup and data processing protocols against the published results [6].

Kinase/Bromodomain Dual-Target Fragment Linking

The demonstrated binding to both the PHIP2 bromodomain (an epigenetic reader) and KRAS (a GTPase oncoprotein) positions this fragment as a potential core scaffold for dual-target fragment linking. While the individual affinities are in the low-millimolar range, the validated binding modes to two different protein classes provide orthogonal vectors for merging with fragments targeting adjacent sub-pockets in either or both targets [7].

Quote Request

Request a Quote for 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.